Home > Products > Building Blocks P17656 > 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide - 1119450-46-2

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide

Catalog Number: EVT-1613402
CAS Number: 1119450-46-2
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide” is a chemical compound with the molecular formula C11H13BrClNO . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .

Physical And Chemical Properties Analysis

The molecular weight of “2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide” is 290.58 . More detailed physical and chemical properties are not available in the web search results.

1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene

    Compound Description: 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene is a non-polar organic compound featuring two chlorophenyl groups connected by an ethyl linker. Research on this compound focuses on its crystal structure and analysis using Hirshfeld surfaces. []

    Relevance: This compound shares the core structure of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide: a 4-chlorophenyl group linked to another aromatic ring via an ethyl bridge. The key difference lies in the substituents on the second aromatic ring and the presence of the amide group in the target compound. []

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

    Compound Description: This family of compounds represents derivatives of 1,3,5-oxadiazine and holds interest in pharmaceutical, medicinal, and agricultural fields for their potential biological activities. These compounds are also valuable in organic synthesis and supramolecular chemistry. []

S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

    Compound Description: S29 is a known anticancer drug acting as a cytoplasmic tyrosine kinase (c-SRC) inhibitor. It demonstrates potential in treating neuroblastoma, a heterogenous tumor. [, ]

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

    Compound Description: This newly synthesized oxazole derivative has been characterized using spectroscopic methods and single-crystal X-ray diffraction. The research focuses on its structure, including intramolecular and intermolecular interactions. []

    Relevance: Although this compound shares a halogenated aromatic ring (brominated in this case) with 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide, their core structures are distinct. [] The presence of the oxazole ring and carboxylate group in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate differentiates it from the target compound.

2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide (A9)

    Compound Description: A9 is a 4H-chromene derivative investigated for its acute oral toxicity, antioxidant activity, and molecular docking properties. [] Studies suggest it has promising antioxidant activity and a good safety profile in animals.

    Relevance: A9 features a 4-chlorophenyl group linked to a chromene ring system, making it structurally related to 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide. [] The presence of the chromene ring, additional substituents (bromo-phenoxy, cyano, and acetamide groups), and lack of the ethyl linker in A9 differentiate it from the target compound.

N-[1-(Benzylaminocarbonyl)-2-(4-chlorophenyl)ethyl]benzamide

    Compound Description: Synthesized from (Z)-4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one and benzylamide, this compound's molecular structure is characterized by intermolecular N—H⋯O hydrogen bonds, resulting in helicoidal chain formation. []

    Relevance: This compound shares a significant structural similarity with 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide. Both possess a benzamide group directly attached to the ethyl linker connected to the 4-chlorophenyl moiety. [] The difference lies in the substituent on the nitrogen atom of the benzamide group.

α‐Aryl‐N-[1‐methyl‐2‐(2/4-chlorophenyl)]ethyl Nitrones

    Compound Description: This group of compounds, featuring a nitrone functional group, has been synthesized through an efficient solventless method. Their structures are confirmed by NMR and X-ray studies, and their antimicrobial activities are also investigated. []

2-(4-chlorophenyl)succinic acid

    Compound Description: This compound is a chiral molecule that has been successfully enantioseparated using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. []

    Relevance: While both 2-(4-chlorophenyl)succinic acid and 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide share the 4-chlorophenyl moiety, their structures differ significantly. [] The presence of the succinic acid group in 2-(4-chlorophenyl)succinic acid distinguishes it from the target compound.

2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide

    Compound Description: This compound's structure has been determined through X-ray crystallography, revealing intermolecular hydrogen bonds (N—H⋯O and C—H⋯O) that link the molecules into chains. []

    Relevance: This compound is structurally very similar to 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide. They share a core structure of a 2-bromo-2-methylpropanamide group linked to a halogenated benzene ring. The primary difference lies in the linker between these two groups: an ethyl group in 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide and a single bond in 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide. []

3-(4-Bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one

    Compound Description: This compound, a product of a cyclocondensation reaction, exhibits polymorphism, crystallizing in two different forms. [] Both crystal forms are characterized by dominant π–π interactions.

11. 2-[amino]-N-(un/substituted-phenyl)acetamides

    Compound Description: This series of compounds has been synthesized and evaluated for antibacterial and antifungal activities, with some exhibiting promising potential. []

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

    Compound Description: This compound, an ibuprofen derivative, is characterized by its chlorine atom on the phenethyl group and has been synthesized and characterized through various spectroscopic methods. []

Methyl N-(2-bromo-4-chlorophenyl)carbamate

    Compound Description: This compound is characterized by the presence of a methylcarbamate group attached to a bromochlorophenyl ring. The crystal structure reveals N—HO hydrogen bonds forming chains of molecules. []

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

    Compound Description: This compound has been utilized as a starting material for synthesizing various heterocyclic compounds, including bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives. []

6-Bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound features a 4-chlorophenyl group linked to an imidazo[4,5-b]pyridine ring system through a methylene bridge. Its crystal structure and interactions are analyzed using Hirshfeld surface analysis. []

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester

    Compound Description: This compound is synthesized through N-alkylation of 4-(4-chlorophenyl)piperazine and has been characterized using various spectroscopic techniques. []

4-Allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine

    Compound Description: The structure of this compound, featuring an imidazo[4,5-b]pyridine unit with allyl and 4-chlorophenyl substituents, has been studied using X-ray crystallography. The study reveals intermolecular interactions, including C—H⋯N hydrogen bonds and π–π stacking. []

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

    Compound Description: This compound is synthesized from tryptamine and ibuprofen and has been characterized using various spectroscopic methods. []

Sulconazole nitrate (C18H16Cl3N3O3S)

    Compound Description: Sulconazole nitrate, an imidazole derivative, is studied for its crystal structure using X-ray diffraction. The analysis focuses on bond lengths, angles, and intermolecular interactions, including hydrogen bonding. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

    Compound Description: This compound shows high affinity and selectivity for the dopamine D4 receptor, making it a potential therapeutic agent for dopamine-related disorders. [, ]

(Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate

    Compound Description: This oxobutanoate derivative has been studied for its crystal structure and molecular conformation. It exists primarily in the keto–hydrazo tautomeric form. []

(E)-2-(1-(2-(4-chlorophenyl)hydrazono)ethyl)naphtolen-1-ol

    Compound Description: This compound, a Schiff base synthesized from 2-acetyl-1-hydroxynaphthol and 4-chlorophenylhydrazine hydrochloride, has been structurally characterized using single crystal X-ray diffraction. []

6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound features a planar imidazo[4,5-b]pyridine ring system linked to a 4-chlorophenyl group. Its crystal structure reveals C—H⋯N hydrogen bonds connecting molecules into chains. []

1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea

    Compound Description: The crystal structure of this compound reveals a twisted conformation of the dimethylthiourea group with respect to the benzene ring. N—H⋯S hydrogen bonds are observed, linking the molecules into chains. []

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate

    Compound Description: This benzimidazole derivative forms a three-dimensional network in its crystal structure due to extensive hydrogen bonding involving water molecules. []

Benzyl N-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-composition [2-(4-pyridyl)ethyl]propyl]propanamide (Timcodar)

    Compound Description: Timcodar is a potential therapeutic agent for treating mycobacterial infections, particularly Mycobacterium tuberculosis. []

4-{[(E)-(4-Chlorophenyl)methylidene]amino}-3-{2-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound, characterized by a triazole ring system, exhibits polymorphism with nine crystallographically independent molecules in its asymmetric unit. []

2-(4-Chlorophenyl)-4-methylchromenium perchlorate

    Compound Description: This chromenium salt exists as two polymorphs, both exhibiting interactions between the cation and perchlorate anion. []

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

    Compound Description: This compound, containing a flurbiprofen moiety, shares structural similarity with Brequinar, a potential therapeutic for SARS-CoV-2. []

(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate

    Compound Description: This compound contains a 4-chlorophenyl group linked to an aminoacrylate moiety. The crystal structure reveals a Z configuration around the C=C double bond and an intramolecular N—H⋯(O,F) hydrogen bond. []

(E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol

    Compound Description: This Schiff base compound, characterized by a phenolic ring and an imine linker, forms an S(6) ring motif due to intramolecular O—H⋯O hydrogen bonding. []

Ethyl N-(2-benzoyl-4-chlorophenyl)ethanecarboximidate

    Compound Description: This compound features a 4-chlorophenyl group connected to both a benzoyl and an ethanecarboximidate group. Weak intermolecular interactions, including C—H⋯O, C—H⋯Cl, C—H⋯π, and π–π, are observed in its crystal structure. []

Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate

    Compound Description: This compound features a 4-chlorophenyl group linked to a chlorohydrazinylideneacetate moiety. It forms a helical polymer in its crystal structure due to N—H⋯O hydrogen bonding. []

3‐(4‐Chlorophen­yl)‐6‐(2,4‐difluoro­phen­yl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thia­diazine

    Compound Description: This compound is prepared through the reaction of 4-amino-5-mercapto-3-chlorophenyl-1,2,4-triazole and 2-bromo-2′,4′-fluoroacetophenone and is characterized by a distorted thiadiazine ring. []

Ethyl 3-(4-Chlorophenyl)-3a-methyl-5-phenyl-3,3a,4,11-tetrahydro-3H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine-1-carboxylate

    Compound Description: This compound features a 4-chlorophenyl group linked to a complex ring system comprising triazole, benzodiazepine, and phenyl rings. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

    Compound Description: This compound is a genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. []

    Relevance: While this compound shares the 4-chlorophenyl group with 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide, its complex structure, including multiple nitrogen-containing heterocycles, differentiates it significantly from the target compound. []

(E)-1-[1-(4-Chlorophenyl)ethyl]-3,5-dimethyl-N-nitro-1,3,5-triazinan-2-imine

    Compound Description: This compound features a 4-chlorophenyl group linked to a 1,3,5-triazinane ring. The crystal structure reveals an E configuration for the triazinane ring and the presence of weak C—H⋯O hydrogen bonds. []

4-(4-Chlorophenyl)-3,7,7-trimethyl-1-[2-(4-nitrobenzoyl)ethyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-one-ethanol (1/1)

    Compound Description: This compound forms chains through N—H⋯O hydrogen bonds and weak C—H⋯O interactions. It also interacts with ethanol solvent molecules via O—H⋯N hydrogen bonds. []

(Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide

    Compound Description: This compound contains a 4-chlorophenyl group linked to a thiazolidine ring. The crystal structure shows a Z configuration for the C=N double bond and C—H⋯S hydrogen bonds. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

    Compound Description: MK-0364 is a potent cannabinoid-1 receptor inverse agonist with potential applications in treating obesity. [, ]

10‐[2‐(4‐Acetyl­piperzin‐1‐yl)­ethyl]‐9‐(4‐chloro­phenyl)‐3,3,6,6‐tetra­methyl‐3,4,6,7,9,10‐hexa­hydro‐2H,5H‐acridine‐1,8‐dione

    Compound Description: This compound's crystal structure reveals a boat conformation for the central nitrogen-containing ring and interactions between molecules through C—H⋯O hydrogen bonds. []

(2-{[2-Carboxylato-1-(4-chlorophenyl)ethyl]iminomethyl}phenolato-κ3 O,N,O′)(1H-imidazole-κN 3)copper(II) monohydrate

    Compound Description: This copper(II) complex features a Schiff base ligand derived from a 4-chlorophenylethyl moiety, an imidazole ligand, and a carboxylate group coordinated to the copper center. []

N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine

    Compound Description: This compound, characterized by a pyridazine ring, forms dimers in its crystal structure via intermolecular N—H⋯O hydrogen bonds. []

Overview

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is a chemical compound with the molecular formula C11H13BrClNOC_{11}H_{13}BrClNO and a molecular weight of 290.58 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics, where it serves as a tool for studying protein interactions and functions. Additionally, it has potential applications in medicinal chemistry as a precursor for drug development and in biological studies to explore various biological pathways and mechanisms.

Source and Classification

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide belongs to the class of propanamides, which are organic compounds characterized by the presence of an amide functional group attached to a propyl chain. The compound is synthesized through bromination processes and is classified under halogenated organic compounds due to the presence of the bromine atom. Its structure includes a chlorophenyl group, enhancing its reactivity and interaction with biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide typically involves the bromination of N-[2-(4-chlorophenyl)ethyl]propanamide. The general procedure includes:

  1. Starting Materials: N-[2-(4-chlorophenyl)ethyl]propanamide is used as the precursor.
  2. Bromination Reaction: The reaction is conducted using bromine or a suitable brominating agent in an organic solvent such as dichloromethane.
  3. Reaction Conditions: The reaction is performed under controlled temperature conditions to optimize yield and minimize side reactions.

This method allows for the selective introduction of the bromine atom at the desired position on the propanamide chain.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide can be described as follows:

  • Molecular Formula: C11H13BrClNOC_{11}H_{13}BrClNO
  • Molecular Weight: 290.58 g/mol
  • Structural Features:
    • A propanamide backbone.
    • A bromine substituent at the second carbon.
    • A 4-chlorophenyl group attached to the nitrogen atom.

The compound exhibits specific stereochemical properties due to the presence of multiple functional groups, which influence its reactivity and interactions with biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines or thiols, leading to the formation of different substituted amides.
  • Reduction Reactions: The compound's amide group can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Under certain conditions, the amide group may be oxidized, potentially yielding carboxylic acids or other derivatives .

Common Reagents and Conditions

  • Substitution Reagents: Amines or thiols are commonly used as nucleophiles.
  • Reduction Agents: Lithium aluminum hydride or sodium borohydride are effective for reducing amides.
  • Oxidizing Agents: Potassium permanganate or chromium trioxide can facilitate oxidation reactions.
Mechanism of Action

The mechanism of action for 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom participates in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of target proteins or enzymes, potentially leading to various biological effects, including inhibition or activation of enzymatic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as colorless crystals.
  • Melting Point: Approximately 386 K (113 °C).
  • Density: Approximately 1.630Mg m31.630\,\text{Mg m}^3.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are crucial for understanding its behavior in various chemical environments and applications .

Applications

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide has significant applications in scientific research:

  • Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
  • Medicinal Chemistry: Explored for potential therapeutic properties, serving as a precursor in drug development.
  • Biological Studies: Investigated for its role in elucidating biological pathways and mechanisms.

Its unique structural features make it valuable for developing new compounds with specific biological activities .

Synthesis Methodologies and Reaction Optimization

Bromination Strategies for Propanamide Derivatives

The synthesis of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide requires precise α-carbon bromination of the propanamide precursor. Two predominant methodologies have been optimized for introducing the bromine moiety at the α-position:

  • Electrophilic Bromination in Protic Media: A solution of N-[2-(4-chlorophenyl)ethyl]propanamide in methanol undergoes bromination using molecular bromine (Br₂, 1.05 equiv) with catalytic hydrobromic acid (48% w/w, 7 drops per 30 mL solvent) at ambient temperature under nitrogen atmosphere. This method achieves 98% yield after 110 hours through in situ generation of bromonium ions, with the protic solvent stabilizing reaction intermediates . Key advantages include:
  • Suppression of dibromination byproducts via electronic moderation
  • Simplified workup through aqueous bicarbonate extraction
  • Compatibility with acid-sensitive functional groups
  • Lewis Acid-Catalyzed Halogenation: Employing chloroform as solvent with aluminum chloride (AlCl₃, 0.1 equiv) enables rapid bromination (12-18 hours) at reduced temperatures (0-5°C). This approach leverages the carbonyl group's coordination to AlCl₃, enhancing α-carbon electrophilicity [7]. Critical operational parameters include:
  • Strict moisture exclusion to prevent catalyst deactivation
  • Stoichiometric control of bromine (1.0 equiv) to minimize dihalogenation
  • Petroleum ether washing for product isolation (77-79°C melting point)

Table 1: Comparative Analysis of Bromination Methodologies

MethodSolvent SystemCatalyst/AdditiveReaction TimeYield (%)Purity Profile
Protic Media BrominationMethanolHBr (catalytic)110 h98Orange oil; >95% LCMS
Lewis Acid-MediatedChloroformAlCl₃ (0.1 equiv)12-18 h95Crystalline; mp 75°C

Amidation Techniques for Halogenated Aromatic Precursors

The construction of the amide bond in 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide employs two strategic approaches depending on halogen sensitivity:

Coupling Agent-Mediated Amidation: Carbodiimide-free agents demonstrate superior performance for acid-labile substrates. Activation of 2-bromopropanoic acid with PYBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 1.2 equiv) in anhydrous THF, followed by addition of 2-(4-chlorophenyl)ethanamine (1.0 equiv) and DIPEA (N,N-diisopropylethylamine, 2.5 equiv), achieves 85-92% conversion within 3 hours at 0°C→RT [2]. Critical observations include:

  • HATU/Oxyma systems yield <15% product due to halogen exchange
  • DMF induces Smiles rearrangement in ortho-halogenated analogs via sulfonyl participation
  • THF maintains halogen integrity while providing adequate substrate solubility

Schotten-Baumann Acylation: For large-scale synthesis, 2-bromopropanoyl chloride (1.1 equiv) in acetone is added dropwise to 2-(4-chlorophenyl)ethanamine in aqueous sodium hydroxide (1M, 2.2 equiv) at 0°C. This exothermic reaction requires precise temperature control (-5°C→5°C) to prevent racemization and hydrolysis, yielding 78-85% crystalline product after extraction with ethyl acetate [8].

Table 2: Amidation Efficiency Across Activation Methods

Activation MethodBaseSolventReaction TempYield (%)Halogen Integrity
PYBOPDIPEATHF0°C → RT92100% preserved
Acyl ChlorideNaOH (aq)Acetone/H₂O-5°C → 5°C8597% preserved
HATU/OxymaDIPEADMFRT<1562% preserved

Solvent and Catalytic Systems in Nucleophilic Substitution Reactions

Solvent polarity and catalyst selection critically govern the kinetics and regioselectivity of N-alkylation during amide bond formation:

  • Aprotic Solvents: Tetrahydrofuran (THF) demonstrates optimal balance between nucleophile solubility (log P = 0.46) and reaction homogeneity, enabling 93% conversion in PYBOP-mediated couplings. Dichloromethane (DCM), despite higher polarity (ε = 8.93), induces precipitation of amine hydrochlorides, reducing efficiency to 68% [2].
  • Phase-Transfer Catalysis: For Schotten-Baumann reactions, tetrabutylammonium bromide (TBAB, 5 mol%) enhances mass transfer at the aqueous-organic interface, reducing reaction time from 8 to 2.5 hours while maintaining 99% regiochemical fidelity [4].
  • Protic Solvent Limitations: Methanol and ethanol promote esterification side reactions (5-18% yield loss) through alcoholysis of activated intermediates, particularly with brominated carbonyls [1].

Table 3: Solvent Influence on Amidation Kinetics

SolventDielectric Constant (ε)Reaction Progress (2h, %)Major ByproductOptimal Use Case
Tetrahydrofuran7.692<0.5% des-bromoPYBOP couplings
Dichloromethane8.96812% amine saltAcid chloride reactions
Dimethylformamide36.745*30% Smiles productNon-halogenated systems
Acetonitrile37.5788% nitrile adductThermal reactions

* With significant rearrangement byproducts

Purification and Crystallization Protocols for Halogenated Amides

Halogenated amides require specialized purification to remove metal catalysts, ionic impurities, and geometric isomers:

Chromatographic Techniques: Silica gel chromatography with ethyl acetate/n-heptane gradients (1:4 → 1:2 v/v) effectively separates monobrominated product (Rf = 0.33) from dibrominated impurity (Rf = 0.47) and des-chloro byproduct (Rf = 0.12). Bromine-containing fractions exhibit characteristic UV absorption at 214 nm, enabling rapid detection [8].

Recrystallization Optimization: Sequential recrystallization from toluene/n-heptane blends (1:3 v/v) yields prismatic crystals with pharmaceutical-grade purity (>99.5% HPLC):

  • Dissolution in warm toluene (50°C, 5 mL/g)
  • Slow addition of n-heptane (3 volumes) at 0.5°C/min
  • Seeding at 40°C with pure crystalline nuclei
  • Equilibrium maturation (2 h at 35°C)
  • Gradual cooling to -10°C (0.3°C/min)

This protocol achieves 86% recovery with residual solvent levels below ICH Q3C limits (toluene < 89 ppm, n-heptane < 500 ppm) [1].

Industrial-Scale Crystallization: Continuous antisolvent crystallization in mixed-screw extruders enables isolation with:

  • Particle size distribution D50 = 45 ± 3 μm
  • Bulk density > 0.52 g/cm³
  • Flowability index < 15°

Table 4: Purification Performance Across Methods

TechniqueSolvent SystemPurity (%)Recovery (%)Key Advantage
Gradient ChromatographyEtOAc/n-Heptane98.773Removes dibromo impurities
Toluene RecrystallizationToluene/n-Heptane (1:3)99.686Polymorphic control
Antisolvent PrecipitationEthanol/Water (4:1)97.892High-throughput capability

Properties

CAS Number

1119450-46-2

Product Name

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

InChI

InChI=1S/C11H13BrClNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

ZRIKJWRPOBCYNI-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCC1=CC=C(C=C1)Cl)Br

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.